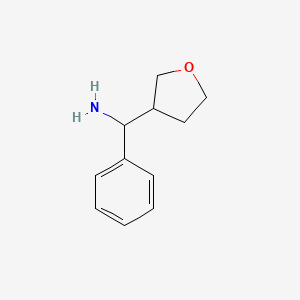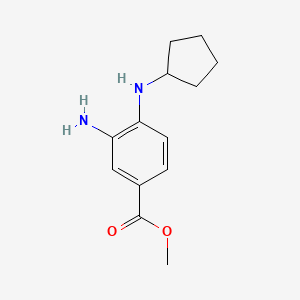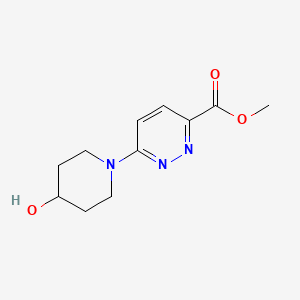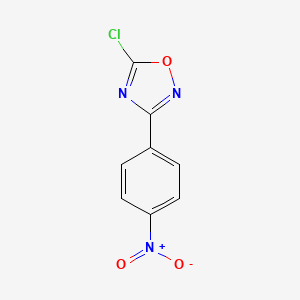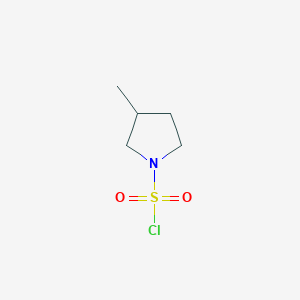![molecular formula C11H13BrFN B1427882 N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine CAS No. 1247833-32-4](/img/structure/B1427882.png)
N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine
Overview
Description
N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine, also known as N-Bromo-5-fluorobenzylcyclobutanamine, is an organic compound with the chemical formula C10H13BrFN. It is commonly used in scientific research due to its ability to act as a ligand in coordination complexes. The compound is also used in the synthesis of various pharmaceuticals, including those used to treat cancer and other diseases.
Scientific Research Applications
Synthesis and Characterization
Research in the field often focuses on the synthesis and detailed characterization of novel compounds. For example, studies have been conducted on the synthesis and characterization of new chemical entities, such as the identification and differentiation of research chemicals like 3,5-AB-CHMFUPPYCA, highlighting the importance of accurate chemical identification in the realm of synthetic cannabinoids and similar compounds (McLaughlin et al., 2016). Such work underscores the meticulous processes involved in the synthesis routes, analytical characterization, and the potential for mislabeling within the chemical supply chain.
Biological Activities
Research on compounds with similar structural motifs often extends to evaluating their biological activities. This includes assessing the antipathogenic activities of novel thiourea derivatives, where the introduction of halogens like bromine, fluorine, and iodine on the phenyl ring has been correlated with significant activity against pathogens, suggesting potential applications in developing new antimicrobial agents with specific focus on combating biofilms (Limban, Marutescu, & Chifiriuc, 2011).
Pharmacological Potential
Further, the exploration of pharmacological activities, such as the investigation into the antidepressive activity of structurally related compounds, emphasizes the ongoing interest in discovering therapeutic agents (Yuan, 2012). This area of research is pivotal for identifying novel candidates for drug development, contributing to the broader field of medicinal chemistry and pharmacology.
Material Science and Fluorescence Technologies
On the material science front, the development of new polyheterocycles with unique optical properties for potential use as fluorescent probes in aqueous systems showcases an intersection between organic synthesis and application-driven research in biomedical imaging and diagnostics (Park, Kwon, Lee, & Kim, 2015).
properties
IUPAC Name |
N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-11-5-4-9(13)6-8(11)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZSHIUSUWTQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)
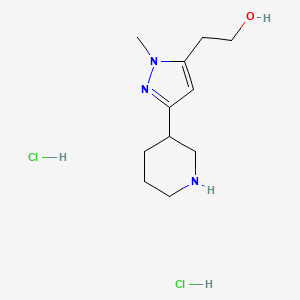


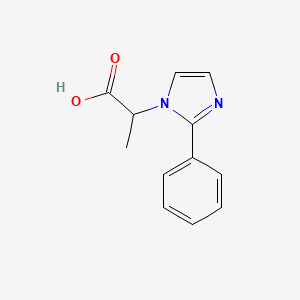
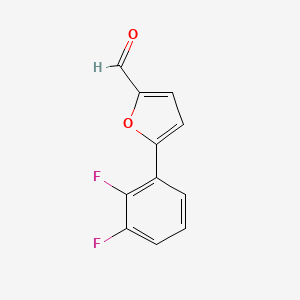
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)
